molecular formula C13H18O2 B14256507 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- CAS No. 403641-34-9

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)-

Cat. No.: B14256507
CAS No.: 403641-34-9
M. Wt: 206.28 g/mol
InChI Key: VPPTXXFJQLZBCF-NSHDSACASA-N
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Description

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is an organic compound with the molecular formula C13H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the use of Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569, which can achieve a high yield of the (S)-alcohol intermediate . This intermediate is then further processed to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts in industrial settings is also gaining popularity due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone, 4-(4-methoxyphenyl)-: The non-chiral version of the compound.

    4-Methoxyphenyl-2-butanone: A similar compound with a shorter carbon chain.

    4-Methoxyphenyl-2-pentanone: A similar compound with a different carbon chain length.

Uniqueness

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is unique due to its chiral nature, which can impart specific properties and reactivity that are not present in its non-chiral or differently substituted counterparts. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals.

Properties

CAS No.

403641-34-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4S)-4-(4-methoxyphenyl)hexan-2-one

InChI

InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1

InChI Key

VPPTXXFJQLZBCF-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](CC(=O)C)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(CC(=O)C)C1=CC=C(C=C1)OC

Origin of Product

United States

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